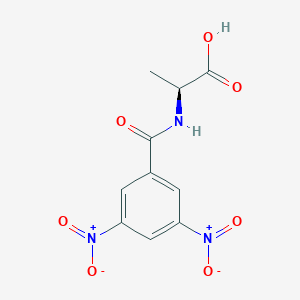

N-(3,5-Dinitrobenzoyl)alanine

Description

The Significance of N-Acylated Amino Acid Derivatives in Enantioselective Chemistry

N-acylated amino acid derivatives represent a cornerstone in the field of enantioselective chemistry, which is dedicated to the separation and differentiation of enantiomers—chiral molecules that are non-superimposable mirror images of each other. The ability to isolate and quantify individual enantiomers is critical in numerous scientific disciplines, most notably in the pharmaceutical industry, where the therapeutic effects of a drug can be associated with one enantiomer, while the other may be inactive or even harmful.

The significance of N-acylated amino acid derivatives stems from their versatile role as chiral selectors. When these derivatives are immobilized onto a solid support, such as silica (B1680970) gel, they form chiral stationary phases (CSPs) for chromatographic techniques like HPLC. researchgate.net The enantioselective recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. psu.edu This interaction is governed by a combination of forces, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. rug.nl

The structural modularity of N-acylated amino acids allows for the fine-tuning of their chiral recognition capabilities. By varying the amino acid and the acyl group, researchers can design CSPs with high selectivity for a broad spectrum of racemic compounds, including other amino acid derivatives, amines, and alcohols. acs.org For instance, CSPs derived from N-(3,5-dinitrobenzoyl)-α-amino acids have demonstrated remarkable efficacy in resolving numerous racemates due to the strong π-acceptor nature of the dinitrobenzoyl group. psu.edu

Beyond chromatography, N-acylated amino acid derivatives are also employed as chiral derivatizing agents. In this approach, the racemic analyte is reacted with an enantiomerically pure N-acylated amino acid to form a pair of diastereomers. researchgate.net These diastereomers, having different physical properties, can then be separated using standard achiral chromatographic methods. This indirect method is a powerful alternative for determining enantiomeric excess.

Evolution of 3,5-Dinitrobenzoyl Moieties as Key Chiral Components

The incorporation of the 3,5-dinitrobenzoyl (DNB) moiety into chiral molecules marked a significant advancement in the development of tools for enantioselective chemistry. The pioneering work of William H. Pirkle and his colleagues in the 1970s and 1980s established the foundation for what would become known as Pirkle-type chiral stationary phases. nih.gov These CSPs are characterized by the presence of a π-acidic aromatic system, with the 3,5-dinitrobenzoyl group being one of the most effective π-acceptors.

The evolution of DNB moieties as key chiral components is rooted in the principles of chiral recognition. For effective enantioseparation, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. The 3,5-dinitrobenzoyl group provides a strong π-π interaction site. The two nitro groups are powerful electron-withdrawing groups, which create a highly electron-deficient (π-acidic) aromatic ring. This allows for strong attractive interactions with the electron-rich (π-basic) aromatic rings of analyte molecules.

This π-π stacking, combined with other potential interactions such as hydrogen bonding from the amide linkage and dipole-dipole interactions, creates a robust mechanism for chiral discrimination. rug.nl The strategic placement of the DNB group on a chiral backbone, such as an amino acid, results in a selector that can effectively differentiate between enantiomers.

Over the years, research has demonstrated that CSPs containing the N-(3,5-dinitrobenzoyl) group are highly effective for the resolution of a wide variety of racemates. ingentaconnect.comirb.hr The versatility and efficacy of the DNB moiety have led to the development of numerous commercially available chiral stationary phases based on this structural motif. The continued study of these components helps to refine the understanding of chiral recognition mechanisms, leading to the design of even more selective and efficient chiral selectors for analytical and preparative-scale enantioseparations.

Detailed Research Findings

The utility of N-(3,5-Dinitrobenzoyl)alanine and related derivatives is well-documented in scientific literature, particularly in the context of creating chiral stationary phases for HPLC and as chiral solvating agents for NMR spectroscopy.

Chiral Separation using N-(3,5-Dinitrobenzoyl)amino Acid-Derived Stationary Phases

Research has shown that chiral stationary phases (CSPs) derived from N-(3,5-dinitrobenzoyl)amino acids are effective in separating the enantiomers of a wide range of racemic compounds. The separation is quantified by the separation factor (α) and the resolution factor (Rs). An α value greater than 1 indicates that a separation is occurring, with larger values signifying better separation. The Rs value takes into account both the separation and the peak widths, with a value of 1.5 or greater indicating baseline resolution.

Below is a table summarizing the separation of various N-(3,5-dinitrobenzoyl)-α-amino acid isopropyl esters on a CSP also derived from an N-(3,5-dinitrobenzoyl)amino acid, demonstrating the principle of like-likes-like interaction for chiral recognition.

| Racemic Analyte (N-DNB-amino acid-iPr ester) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|

| Alanine (B10760859) | 1.18 | 1.95 |

| Valine | 1.31 | 3.11 |

| Leucine (B10760876) | 1.28 | 3.24 |

| Phenylalanine | 1.33 | 3.15 |

| Phenylglycine | 1.35 | 2.98 |

Data adapted from studies on Pirkle-type chiral stationary phases. irb.hr

Enantiodiscrimination by NMR Spectroscopy

This compound and its analogues can also be used as chiral solvating agents (CSAs) in NMR spectroscopy to determine the enantiomeric composition of a sample. When a CSA is added to a solution of a racemic compound, it forms diastereomeric complexes that have different NMR spectra. The difference in the chemical shift (ΔΔδ) of a specific proton signal for the two enantiomers can be measured to quantify the enantiomeric excess.

The following table presents the chemical shift non-equivalence observed for the ortho and para protons of the dinitrobenzoyl group of various N-DNB amino acid derivatives in the presence of a thiourea-based chiral solvating agent. This demonstrates the effectiveness of the DNB moiety in facilitating enantiodiscrimination.

| N-DNB Amino Acid Derivative | Proton | Chemical Shift Non-equivalence (ΔΔδ in ppm) |

|---|---|---|

| Phenylglycine | o-DNB | 0.208 |

| p-DNB | 0.088 | |

| Valine | o-DNB | 0.141 |

| p-DNB | 0.057 | |

| Alanine | o-DNB | 0.134 |

| p-DNB | 0.052 |

Data adapted from studies on chiral solvating agents for NMR spectroscopy. acs.org

Structure

3D Structure

Properties

CAS No. |

58248-10-5 |

|---|---|

Molecular Formula |

C10H9N3O7 |

Molecular Weight |

283.19 g/mol |

IUPAC Name |

(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoic acid |

InChI |

InChI=1S/C10H9N3O7/c1-5(10(15)16)11-9(14)6-2-7(12(17)18)4-8(3-6)13(19)20/h2-5H,1H3,(H,11,14)(H,15,16)/t5-/m0/s1 |

InChI Key |

GKKGXRWQABQIMV-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatizations of N 3,5 Dinitrobenzoyl Alanine

Established Synthetic Routes to N-(3,5-Dinitrobenzoyl)alanine and its Derivatives

The formation of the core this compound structure can be approached via two principal routes: direct amide bond formation using coupling agents or acylation with a pre-activated carboxylic acid derivative, namely an acyl chloride.

Modern peptide synthesis frequently employs coupling agents to facilitate the formation of amide bonds directly from a carboxylic acid and an amine, thereby avoiding the need to prepare more reactive intermediates like acyl chlorides. This method is applicable to the synthesis of this compound from 3,5-dinitrobenzoic acid and alanine (B10760859). The reaction involves the activation of the carboxylic acid group of 3,5-dinitrobenzoic acid by a coupling reagent, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group of alanine.

A variety of coupling agents can be utilized for this purpose, each with its own mechanism and advantages. bachem.com These are broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptidescientific.com

Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic coupling agents. peptidescientific.com The water-soluble 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is also commonly used, particularly when reactions are conducted in aqueous or polar protic solvents. bachem.compeptidescientific.com To enhance reaction rates and minimize side reactions, especially racemization, these reagents are often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. bachem.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high efficiency and cleaner reaction profiles compared to some uronium salts. They are particularly effective for sterically hindered couplings. bachem.com

Aminium/Uronium Salts: This class includes highly efficient reagents like HBTU, HATU, and HCTU. peptide.com HATU, which forms a highly reactive OAt-ester intermediate, is noted for its rapid reaction rates and ability to suppress epimerization. peptide.com

The general procedure involves dissolving 3,5-dinitrobenzoic acid in a suitable aprotic solvent (e.g., DMF, DCM), adding the coupling agent and any additives, followed by the addition of alanine (often as its ester form to improve solubility, followed by hydrolysis) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the formed acids. bachem.com

Table 1: Common Coupling Agents for Amide Bond Formation

| Reagent Class | Example Reagent | Common Name | Key Features |

|---|---|---|---|

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive; byproduct (DCU) is poorly soluble. peptidescientific.com |

| Carbodiimide | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide | EDC | Water-soluble reagent and byproduct. bachem.compeptidescientific.com |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency; low racemization. |

| Aminium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very fast-acting; excellent for minimizing racemization. peptide.com |

| Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient and widely used standard reagent. peptide.com |

The reaction of an amino acid with 3,5-dinitrobenzoyl chloride is a well-established and frequently cited method for preparing N-(3,5-dinitrobenzoyl) amino acid derivatives. nih.govrsc.org This reaction typically follows the principles of the Schotten-Baumann reaction, where the acylation is performed in the presence of a base to neutralize the hydrogen chloride byproduct. u-szeged.hu

The general procedure involves dissolving alanine in an aqueous alkaline solution, such as sodium hydroxide, and then adding 3,5-dinitrobenzoyl chloride, often as a finely powdered solid or dissolved in a suitable organic solvent. rsc.orgu-szeged.hu The mixture is vigorously shaken or stirred until the reaction is complete. Subsequent acidification of the reaction mixture precipitates the this compound product, which can then be purified by recrystallization. rsc.org

Researchers have optimized this method to improve yields. While early procedures reported reaction times of a few minutes, later studies found that extending the reaction time and carefully controlling the stoichiometry of the base could significantly increase the product yield. u-szeged.hu For instance, one study reported achieving a crude product yield of 89.4% and a recrystallized pure product yield of 79.8% by modifying the reaction conditions, a significant improvement over previously reported yields of around 49.5%. u-szeged.hu

Table 2: Reported Yields for the Synthesis of this compound

| Starting Materials | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|

| DL-Alanine, 3,5-Dinitrobenzoyl Chloride | Schotten-Baumann (30 min) | 49.5% (recrystallized) | u-szeged.hu |

| DL-Alanine, 3,5-Dinitrobenzoyl Chloride | Modified Schotten-Baumann | 79.8% (recrystallized) | u-szeged.hu |

Preparation of Structurally Related N-(3,5-Dinitrobenzoyl)amino Acid Derivatives

Once this compound is synthesized, its free carboxyl group serves as a handle for further chemical modifications, allowing for the preparation of esters and amides.

The carboxylic acid of this compound can be converted to an ester, such as a methyl or ethyl ester. This derivatization is often performed to modify the compound's solubility, to protect the carboxyl group during subsequent reactions, or for applications in chromatography. researchgate.net

Standard esterification methods can be employed. A common approach is Fischer esterification, which involves refluxing the N-acylated amino acid in the corresponding alcohol (e.g., methanol (B129727) for the methyl ester) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride.

Alternatively, esterification can be achieved under milder conditions using alkylating agents. For example, reacting the N-acylated amino acid with thionyl chloride in methanol provides a convenient route to the methyl ester. scielo.org.mx This method first forms an intermediate acyl chloride which then rapidly reacts with the alcohol. The synthesis of various N-benzoyl amino acid methyl esters has been successfully demonstrated using this approach. scielo.org.mx

The carboxyl group of this compound can also be converted into a primary, secondary, or tertiary amide. This transformation is typically accomplished using the same peptide coupling methodologies described for the synthesis of the parent compound (Section 2.1.1).

In this case, this compound acts as the carboxylic acid component. It is activated in situ with a coupling agent (e.g., HBTU, HATU, EDC/HOBt) and then reacted with the desired amine (e.g., ammonia (B1221849) for a primary amide, a primary amine for a secondary amide). The use of these coupling agents ensures high yields and minimizes side reactions under relatively mild conditions. This approach is fundamental to peptide synthesis, where the carboxyl group of one N-protected amino acid is coupled with the amino group of another.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by its three primary functional components: the carboxylic acid, the amide linkage, and the dinitroaromatic ring.

Carboxylic Acid Reactivity: As detailed previously, the carboxyl group can undergo esterification and amidation. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride, although this may also affect the nitro groups.

Amide Bond Stability: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, which would cleave the molecule back to alanine and 3,5-dinitrobenzoic acid.

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

Electrophilic Aromatic Substitution:

The aromatic ring of this compound is severely deactivated towards electrophilic aromatic substitution (EAS). The benzoyl group and, more significantly, the two nitro groups at the meta positions are potent electron-withdrawing groups. They act synergistically to reduce the electron density of the benzene (B151609) ring, making it a very poor nucleophile.

Consequently, classic electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are exceptionally difficult to perform on this substrate. The high energy barrier for the formation of the cationic Wheland intermediate, which would be destabilized by the existing electron-withdrawing substituents, generally precludes these reactions under standard laboratory conditions. Forcing conditions would likely lead to degradation of the molecule rather than the desired substitution.

Nucleophilic Aromatic Substitution:

In contrast to its inertness toward electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org While the molecule does not possess a conventional leaving group like a halide, the nitro groups themselves can potentially be displaced by potent nucleophiles under specific conditions, although this typically requires elevated temperatures.

More commonly, the high degree of activation allows for the formation of stable Meisenheimer complexes. When a nucleophile attacks an electron-poor aromatic ring, it can form a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. libretexts.org For this compound, attack by a nucleophile (e.g., an alkoxide or amine) at one of the carbons bearing a hydrogen atom (positions 2, 4, or 6) could lead to the formation of such an intermediate. The negative charge in this complex is effectively delocalized onto the two nitro groups, which provides significant stabilization. While this does not typically result in a substitution reaction in the absence of a leaving group, the formation of these complexes is a key feature of the reactivity of highly electron-deficient aromatics.

Reduction of Nitro Groups and Oxidation Processes

Reduction of Nitro Groups:

The twin nitro groups of this compound are readily susceptible to reduction by a variety of chemical reagents. The reduction can proceed in a stepwise manner, yielding a range of possible products depending on the reducing agent and reaction conditions. Complete reduction of both nitro groups leads to the formation of N-(3,5-Diaminobenzoyl)alanine.

Common methodologies for the reduction of aromatic nitro compounds are applicable here. These include catalytic hydrogenation and reduction with metals in acidic media. The selective reduction of one nitro group while leaving the other intact is challenging due to the symmetrical nature of the molecule but can sometimes be achieved with specific reagents that offer chemoselectivity.

Below is a table summarizing various reagents used for the reduction of aromatic nitro compounds and their expected products when applied to this compound.

| Reagent / Method | Expected Major Product(s) | Typical Conditions |

| H₂, Pd/C or PtO₂ | N-(3,5-Diaminobenzoyl)alanine | Methanol or Ethanol, Room Temperature, Atmospheric or elevated pressure |

| Fe, HCl or CH₃COOH | N-(3,5-Diaminobenzoyl)alanine | Refluxing aqueous acid |

| SnCl₂, HCl | N-(3,5-Diaminobenzoyl)alanine | Concentrated HCl, Room Temperature or heating |

| Na₂S or (NH₄)₂S | N-(3,5-Diaminobenzoyl)alanine or potentially N-(3-Amino-5-nitrobenzoyl)alanine | Aqueous or alcoholic solution, controlled stoichiometry for selectivity |

| Sodium Hydrosulfite (Na₂S₂O₄) | N-(3,5-Diaminobenzoyl)alanine | Aqueous or biphasic system |

Oxidation Processes:

The aromatic ring of this compound is highly resistant to oxidation due to the strong deactivating effect of the two nitro groups and the carboxyl functionality of the benzoyl group. Powerful oxidizing agents that would typically degrade benzene rings (e.g., hot alkaline KMnO₄, acidic K₂Cr₂O₇) are unlikely to affect the dinitrobenzoyl moiety under conditions that would preserve the rest of the molecule. Specific oxidation processes targeting the aromatic ring of this compound are not well-documented in scientific literature, as such transformations are chemically unfavorable. Any oxidative derivatization would likely target the alanine side chain instead of the aromatic system.

Fundamental Principles of Chiral Recognition Mediated by N 3,5 Dinitrobenzoyl Alanine

Mechanism of Enantiodiscrimination through Non-Covalent Interactions

The core principle behind chiral recognition by N-(3,5-Dinitrobenzoyl)alanine is the formation of temporary, diastereomeric complexes between the chiral selector (the this compound derivative) and the individual enantiomers of a chiral analyte. The difference in the stability of these diastereomeric complexes, quantified by the difference in their free energy of formation (ΔΔG), is what enables their separation. For effective chiral discrimination to occur, a minimum of three simultaneous interactions, with at least one being stereochemically dependent, is generally required—a concept often referred to as the three-point interaction model.

These interactions are non-covalent and can include π-π stacking, hydrogen bonding, dipole-dipole interactions, and steric repulsion. The precise nature and geometry of these interactions differ for each enantiomer when it associates with the chiral selector, leading to one diastereomeric complex being more stable than the other. Molecular dynamics simulations have been instrumental in elucidating these mechanisms, showing that salt-bridge and hydrogen bond interactions often play a pivotal role in the enantiorecognition process involving N-3,5-dinitrobenzoylated amino acids. researchgate.net The more stable complex typically involves a better spatial fit and a more favorable combination of these non-covalent forces, resulting in a longer retention time on a chiral stationary phase in chromatographic applications.

Critical Role of the 3,5-Dinitrobenzoyl Moiety in π-Acidic Character

The 3,5-dinitrobenzoyl (DNB) group is a quintessential feature of this class of chiral selectors and is primarily responsible for its strong π-acidic or π-acceptor character. nih.gov The two nitro groups are powerful electron-withdrawing groups, which significantly reduce the electron density of the benzene (B151609) ring. This electron deficiency makes the DNB moiety an excellent partner for π-π stacking interactions with electron-rich (π-basic) aromatic rings present in an analyte molecule.

This π-π donor-acceptor interaction is a major attractive force contributing to the stability of the diastereomeric complex. researchgate.net The strength of this interaction is highly dependent on the relative orientation of the two aromatic rings, which is influenced by the stereochemistry of both the selector and the analyte. For one enantiomer, the geometry might allow for a face-to-face arrangement, maximizing the orbital overlap and leading to a strong, stabilizing interaction. For the other enantiomer, steric constraints may force a less optimal, offset, or edge-to-face geometry, resulting in a weaker interaction and a less stable complex.

| Analyte (N-DNB Derivative) | Amino Acid Side Chain | Separation Factor (α) |

|---|---|---|

| N-DNB-Alanine | -CH₃ | 1.15 |

| N-DNB-Valine | -CH(CH₃)₂ | 1.28 |

| N-DNB-Leucine | -CH₂CH(CH₃)₂ | 1.35 |

| N-DNB-Phenylglycine | -C₆H₅ | 1.82 |

This table presents hypothetical but representative data illustrating how the nature of the amino acid side chain in N-DNB derivatives can influence the separation factor (α), a measure of enantioselectivity. The increasing α values suggest that bulkier and more polarizable side chains can enhance chiral recognition, often by influencing the primary π-π interaction.

Contribution of Hydrogen Bonding to Stereoselective Recognition

Hydrogen bonding is another critical component in the chiral recognition mechanism mediated by this compound. The molecule possesses several sites capable of acting as hydrogen bond donors and acceptors. The amide group (-CONH-) has a hydrogen atom that can act as a donor and a carbonyl oxygen that can act as an acceptor. Additionally, the carboxylic acid group (-COOH) has both a donor hydroxyl group and an acceptor carbonyl oxygen.

These sites can form hydrogen bonds with complementary functional groups on the analyte, such as amides, esters, alcohols, or amines. The stereoselective nature of these interactions arises from the fixed spatial arrangement of these hydrogen bonding sites relative to the chiral center of the alanine (B10760859) moiety. For one enantiomer of an analyte, its functional groups may be perfectly positioned to form strong, linear hydrogen bonds with the selector. In contrast, the mirror-image enantiomer may be unable to achieve the same optimal hydrogen bonding geometry without introducing steric clashes or other unfavorable interactions. Studies on related N-(3,5-dinitrobenzoyl)leucine derivatives have shown that the C-terminal carboxamide oxygen is often involved in a crucial hydrogen bonding interaction. researchgate.net

Influence of Dipole-Dipole and Electrostatic Interactions

In cases where the chiral selector or analyte is ionized, strong ion-pairing or electrostatic interactions can become a dominant force in chiral recognition. For instance, if the carboxylic acid of this compound is deprotonated (-COO⁻) and the analyte contains a protonated amine (-NH₃⁺), a strong salt bridge can form. The rigidity and stereochemical dependence of this electrostatic attraction can significantly enhance enantioselectivity. Computational studies on cinchona alkaloid-based receptors interacting with 3,5-dinitrobenzoyl amino acids have demonstrated that simultaneous multiple-contact ion-pairing, hydrogen bonding, and π-stacking are possible for the more strongly retained enantiomer only. unipg.it

Assessment of Steric Hindrance and Conformational Effects on Chiral Selectivity

Steric hindrance and conformational flexibility are crucial factors that modulate the primary binding interactions. The methyl group of the alanine side chain, while small, creates a specific steric environment around the chiral center. This steric bulk can prevent one enantiomer of an analyte from approaching the binding sites of the selector as closely as the other enantiomer, thereby weakening the potential interactions.

| Analyte (N-Acyl Anilide) | Acyl Group | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| N-Acetyl Phenylglycine Anilide | -COCH₃ | 1.12 | 1.34 |

| N-Propionyl Phenylglycine Anilide | -COCH₂CH₃ | 1.18 | 1.55 |

| N-Isobutyryl Phenylglycine Anilide | -COCH(CH₃)₂ | 1.25 | 1.89 |

| N-Pivaloyl Phenylglycine Anilide | -COC(CH₃)₃ | 1.41 | 2.52 |

Data in this table is illustrative and based on principles observed in chiral separations. It shows that as the steric bulk of a substituent on the analyte increases, both the separation factor (α) and resolution (Rs) can improve. This is often because the increased steric demand magnifies the energetic difference between the two diastereomeric complexes.

Applications of N 3,5 Dinitrobenzoyl Alanine in Advanced Chiral Separations

Development and Utilization as Chiral Stationary Phases (CSPs)

N-(3,5-Dinitrobenzoyl) derivatives of amino acids, including alanine (B10760859), are fundamental components in the design of Pirkle-type chiral stationary phases (CSPs). These CSPs operate on the principle of forming transient diastereomeric complexes between the chiral selector (the CSP) and the enantiomers of the analyte (the selectand). The key to their success lies in the π-electron deficient 3,5-dinitrobenzoyl (DNB) group, which acts as a π-acceptor. This feature, combined with hydrogen bonding sites (amide N-H and C=O) and the chiral center of the alanine backbone, allows for a three-point interaction model, which is essential for effective chiral recognition.

In High-Performance Liquid Chromatography (HPLC)

In the realm of High-Performance Liquid Chromatography (HPLC), CSPs derived from N-(3,5-dinitrobenzoyl) amino acids are extensively used for the resolution of a wide array of racemic compounds. These phases are typically prepared by covalently bonding the chiral selector to a silica (B1680970) gel support. The chiral recognition mechanism involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte.

Research has demonstrated the efficacy of these CSPs in separating enantiomers of other N-acylated amino acids. For instance, a study utilizing a CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid showed excellent resolution for various N-(3,5-dinitrobenzoyl)-α-amino acids. koreascience.kr The DNB moiety was found to be crucial for achieving high separation and resolution factors. The study reported the following chromatographic data for the resolution of eight different N-(3,5-dinitrobenzoyl)-α-amino acids:

| N-(3,5-Dinitrobenzoyl)-α-amino Acid | Separation Factor (α) | Resolution Factor (Rs) |

|---|---|---|

| Alanine | 1.15 | 1.11 |

| Valine | 1.81 | 2.81 |

| Leucine (B10760876) | 1.27 | 1.64 |

| Norvaline | 1.43 | 2.21 |

| Norleucine | 1.30 | 1.70 |

| Phenylalanine | 1.06 | 0.54 |

| Phenylglycine | 1.10 | 0.90 |

| Tert-leucine | 1.78 | 2.67 |

Data sourced from a study on a crown ether-based CSP, illustrating typical performance for DNB-amino acids. koreascience.kr

The data clearly indicates that the separation efficiency is highly dependent on the structure of the analyte, with bulkier side chains like in valine and tert-leucine leading to better resolution. koreascience.kr

In Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. Most CSPs developed for HPLC, including Pirkle-type phases, have been successfully adapted for use in SFC. The fundamental chiral recognition mechanisms that operate in HPLC are also relevant in SFC. Polysaccharide-based and Pirkle-type CSPs are among the most common phases used in chiral SFC due to their broad applicability. nih.gov

While specific studies focusing solely on N-(3,5-Dinitrobenzoyl)alanine-based CSPs in SFC are not extensively detailed in the reviewed literature, the successful application of the broader class of N-(3,5-dinitrobenzoyl) amino acid derivatives (e.g., leucine and phenylglycine) is well-established. These CSPs are used with mobile phases typically consisting of supercritical carbon dioxide and a polar organic modifier, such as methanol (B129727). The principles of π-π interactions and hydrogen bonding remain critical for enantioseparation in this mode.

In Capillary Electrochromatography (CEC)

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high efficiency of capillary electrophoresis with the selectivity of HPLC. In CEC, a packed capillary column is used, and the mobile phase is driven by electroosmotic flow. CSPs based on N-(3,5-dinitrobenzoyl) amino acids have been effectively employed in this technique.

For example, a study demonstrated the use of a stationary phase made from (S)-N-(3,5-dinitrobenzoyl)leucine bonded to silica for the chiral separation of amides of amino acids in nonaqueous CEC. This approach resulted in short retention times while maintaining comparable enantioselectivity to other methods, highlighting the advantages of using these selectors in a CEC format.

Role as a Chiral Derivatizing Agent (CDA) for Indirect Enantiomeric Analysis

Indirect enantiomeric analysis involves the reaction of a racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated using standard, non-chiral chromatography. While this is a common strategy for chiral analysis, the use of this compound as a CDA is not a widely documented application in the reviewed scientific literature. The more common and extensively reported role is the derivatization of amino acids, including alanine, with 3,5-dinitrobenzoyl chloride to make them suitable analytes for separation on various CSPs.

Function as a Chiral Solvating Agent (CSA) in Nuclear Magnetic Resonance (NMR) Spectroscopy

The determination of enantiomeric excess and absolute configuration can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of a chiral solvating agent (CSA). The CSA forms non-covalent diastereomeric complexes with the enantiomers of an analyte, leading to separate, distinguishable signals in the NMR spectrum.

However, the scientific literature predominantly describes the use of various CSAs for the chiral recognition of N-(3,5-Dinitrobenzoyl)-α-amino acids, rather than this compound itself functioning as a CSA. koreascience.kr In these studies, this compound acts as the analyte whose enantiomers are resolved by a different chiral agent added to the NMR tube. The function of this compound as the chiral solvating agent for resolving other racemic compounds is not a reported application in the surveyed literature.

Exploration of the Reciprocal Principle in Chiral Selector-Selectand Systems

The reciprocal principle in chiral recognition posits that if a chiral stationary phase based on selector 'A' can separate the enantiomers of selectand 'B', then a CSP based on 'B' should be able to separate the enantiomers of 'A'. A fascinating extension of this is "chiral self-recognition," where a CSP derived from a specific enantiomer is used to resolve a racemic mixture of the same or a closely related compound.

This principle has been explored using N-(3,5-dinitrobenzoyl) amino acid systems. Research has investigated the resolution of various esters and amides of DNB-leucine on CSPs derived from (S)-DNB-leucine. This represents a case of resolving π-acidic analytes on a π-acidic CSP. The study found that for the resolution of homologous ester and amide derivatives of DNB-leucine, the (S)-enantiomers were preferentially retained on the (S)-DNB-leucine derived CSPs. These results indicate that even in a system where both the selector and selectand are π-acidic, other interactions, such as hydrogen bonding involving the C-terminal carboxamide of the analyte, play a crucial role in achieving chiral discrimination.

Spectroscopic and Computational Elucidation of N 3,5 Dinitrobenzoyl Alanine Chiral Recognition Mechanisms

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying the subtle differences in the chemical environment of enantiomers when they interact with a chiral solvating agent (CSA). This interaction leads to the formation of transient diastereomeric complexes, which exhibit distinct NMR signals, a phenomenon known as enantiodifferentiation.

While direct studies detailing the investigation of chemical shift anisotropy (CSA) specifically for N-(3,5-Dinitrobenzoyl)alanine are not extensively documented, the principles of enantiodifferentiation through chemical shift non-equivalence are well-established for the broader class of N-(3,5-dinitrobenzoyl) amino acids. When a racemic or enantiomerically enriched mixture of an N-DNB amino acid is combined with a chiral solvating agent, the resulting diastereomeric complexes experience different magnetic shielding effects. These differences arise from the distinct spatial arrangement of the analyte's functional groups relative to the anisotropic regions of the CSA.

The π-acidic 3,5-dinitrobenzoyl group plays a pivotal role in these interactions. In the presence of a suitable CSA, such as a thiourea (B124793) derivative of 2-[(1R)-1-aminoethyl]phenol, significant chemical shift differences (Δδ) are observed for the protons of the DNB ring. mdpi.com For instance, the ortho and para protons of the N-DNB moiety typically show higher frequency shifts for the (R)-enantiomers compared to the (S)-enantiomers. mdpi.com This is attributed to the varied proximity and orientation of these protons with respect to the shielding/deshielding cones of the CSA in the two diastereomeric complexes.

The magnitude of the chemical shift non-equivalence (ΔΔδ) is a measure of the degree of chiral recognition. Studies on various N-DNB amino acids have demonstrated that even subtle structural changes in the analyte can influence the extent of enantiodifferentiation. These observations provide valuable insights into the stability and nature of the interactions within the diastereomeric solvates.

| N-DNB Amino Acid | Ortho-H (ΔΔδ) | Para-H (ΔΔδ) |

|---|---|---|

| Alanine (B10760859) | 0.253 | 0.174 |

| Valine | 0.215 | 0.145 |

| Leucine (B10760876) | 0.231 | 0.155 |

| Phenylglycine | 0.268 | 0.182 |

Data is for illustrative purposes based on findings for N-DNB amino acids with a thiourea-based CSA.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of nuclei. In the context of chiral recognition, NOE studies, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in elucidating the three-dimensional geometry of the transient diastereomeric complexes formed between a chiral selector and a selectand.

Chiroptical Spectroscopy (Circular Dichroism, UV-Vis) in Chiral Recognition

Chiroptical techniques, such as Circular Dichroism (CD) and UV-Visible (UV-Vis) spectroscopy, are highly sensitive to the chiral environment of molecules and are thus well-suited for studying enantioselective interactions.

The interaction between a chiral selector and the enantiomers of a chiral selectand can lead to the formation of diastereomeric complexes with distinct chiroptical properties. In the case of this compound, the electron-deficient dinitrobenzoyl moiety is capable of forming charge-transfer complexes with electron-rich (π-basic) aromatic systems present in a chiral selector.

A study on the interaction between tert-butylcarbamoylquinine (a chiral selector) and (S)-3,5-dinitrobenzoyl alanine provides significant insights. researchgate.net The formation of the selector-selectand complex is driven by a combination of ion pairing, hydrogen bonding, and π-π stacking. The CD spectra of these complexes reveal complexation-induced changes, particularly in the regions corresponding to the electronic transitions of the aromatic chromophores.

The analysis of these charge-transfer bands in the CD and UV-Vis spectra can provide information on the stoichiometry, binding affinity, and geometry of the diastereomeric complexes. The differences in the Cotton effects observed for the two enantiomers upon complexation are a direct reflection of the different spatial arrangements of the chromophores in the diastereomeric pairs. Theoretical calculations of the electronic circular dichroism (ECD) spectra can complement the experimental data, aiding in the assignment of the absolute configuration and the elucidation of the preferred solution-state conformation of the complex. researchgate.net

Mass Spectrometry (MS) for Chiral Recognition and Binding Studies

Mass spectrometry, particularly when coupled with soft ionization techniques, has emerged as a powerful tool for the study of non-covalent interactions, including those central to chiral recognition.

Electrospray Ionization-Mass Spectrometry (ESI-MS) allows for the transfer of intact, non-covalent complexes from solution into the gas phase, enabling their detection and characterization. This technique has been successfully applied to study the chiral recognition of amino acid derivatives using selectors that are structurally similar to this compound.

In a typical ESI-MS experiment for chiral recognition, a chiral selector is mixed with the racemic analyte. The selector forms diastereomeric complexes with both enantiomers of the analyte. These complexes, [Selector + (R)-Analyte] and [Selector + (S)-Analyte], can be observed as distinct ions in the mass spectrum. The relative intensities of the peaks corresponding to these diastereomeric complexes can be correlated with the enantiomeric composition of the analyte.

For instance, derivatives of N-(3,5-dinitrobenzoyl)leucine have been used as chiral selectors for the enantiomeric discrimination of various analytes using ESI-MS. researchgate.net The extent of chiral recognition is determined by the difference in the stability of the gas-phase diastereomeric complexes. The ratio of the intensities of the complex ions provides a quantitative measure of the enantioselectivity of the selector for a particular analyte. This method is consistent with observations from chiral HPLC, indicating that the fundamental interactions governing chiral recognition are preserved in the gas phase.

| Analyte Enantiomer | Selector | Complex Ion | Relative Intensity Ratio ([Selector+(S)]/[Selector+(R)]) |

|---|---|---|---|

| (R/S)-Amine | N-(3,5-dinitrobenzoyl)leucine derivative | [Selector + Analyte + H]+ | ≠ 1.0 |

This table illustrates the principle of using ESI-MS for chiral recognition, where a deviation from a 1.0 ratio for a racemic analyte indicates enantioselectivity.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been instrumental in the analysis of non-volatile and thermally fragile molecules, including peptides and their derivatives. In the context of chiral recognition, FAB-MS can be employed to study the formation of diastereomeric complexes between a chiral analyte and a chiral selector. The underlying principle involves bombarding a solution of the sample, dissolved in a non-volatile liquid matrix like glycerol, with a high-energy beam of neutral atoms (typically argon or xenon). This process leads to the desorption and ionization of the sample molecules, often forming protonated molecules [M+H]⁺ or other adducts.

For the analysis of this compound enantiomers, a chiral selector, such as a crown ether or a chiral macrocycle, would be introduced into the FAB matrix along with the racemic analyte. The differential stability of the diastereomeric complexes formed between each enantiomer and the chiral selector can be observed in the gas phase. The relative intensities of the mass spectral peaks corresponding to these complexes can provide a semi-quantitative measure of the enantioselectivity of the interaction. For instance, a higher intensity for the complex containing one enantiomer over the other suggests a more favorable interaction and greater stability.

While the application of FAB-MS to chiral recognition is well-documented for various amino acids and peptides, specific experimental data and spectra for this compound are not extensively available in the reviewed literature. However, based on studies of similar N-acylated amino acids, one would expect to observe ions corresponding to the protonated this compound molecule, as well as ions representing the non-covalent complexes with the chiral selector. The fragmentation patterns of these complexes, induced by collision-activated dissociation (CAD), could further illuminate the specific interaction sites.

A common approach in these studies is the enantiomer-labeled guest method, where one enantiomer is isotopically labeled (e.g., with deuterium). This allows for the direct comparison of the peak intensities of the diastereomeric host-guest complex ions within a single mass spectrum, providing a reliable measure of chiral recognition. creative-proteomics.com Studies have shown that FAB-MS, in conjunction with this method, can yield reliable values for chiral discrimination that correlate well with solution-phase equilibrium constants. creative-proteomics.com

| Parameter | Description | Relevance to Chiral Recognition |

| Ionization Method | Soft ionization using a high-energy neutral atom beam. | Suitable for non-volatile and thermally labile molecules like this compound and its complexes. |

| Matrix | Non-volatile liquid (e.g., glycerol) that dissolves the sample. | Facilitates sustained ionization and minimizes sample degradation. |

| Observed Ions | Protonated molecules [M+H]⁺ and non-covalent diastereomeric complexes. | The relative intensities of diastereomeric complex ions indicate the degree of enantioselectivity. |

| Quantitative Analysis | Semi-quantitative based on relative peak intensities. | Can be used to compare the binding affinities of different enantiomers to a chiral selector. |

Computational Chemistry Approaches to Predict and Explain Enantiorecognition

Computational chemistry offers a powerful suite of tools to investigate the mechanisms of chiral recognition at the atomic level. These methods can predict the binding modes of enantiomers, analyze their dynamic behavior, and quantify the interaction energies that lead to enantioselectivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chiral recognition, docking simulations can be used to predict the binding modes of the R- and S-enantiomers of this compound with a chiral selector, such as a chiral stationary phase (CSP) used in chromatography.

The process involves generating a multitude of possible conformations and orientations of the analyte (the ligand) within the binding site of the chiral selector (the receptor). These poses are then scored based on a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding pose. By comparing the best-scoring poses for the two enantiomers, insights into the preferred binding mode and the structural basis for enantioselectivity can be gained.

For this compound, docking studies would likely focus on identifying key intermolecular interactions, such as:

Hydrogen bonding: between the amide N-H and carbonyl groups of the alanine derivative and complementary groups on the selector.

π-π stacking: involving the electron-deficient 3,5-dinitrophenyl ring of the analyte and an electron-rich aromatic moiety on the selector.

Steric hindrance: differences in how the substituents of the two enantiomers fit into the chiral cavity of the selector.

While specific docking studies solely focused on this compound are not prevalent in the searched literature, the combination of molecular docking with molecular dynamics simulations is a common strategy to refine the initial docked poses and obtain a more accurate representation of the binding process.

| Interaction Type | Potential Sites on this compound | Potential Sites on Chiral Selector |

| Hydrogen Bonding | Amide N-H, Carbonyl Oxygen, Carboxylic Acid | Amide groups, Hydroxyl groups, Carbonyl groups |

| π-π Stacking | 3,5-Dinitrophenyl ring | Aromatic rings (e.g., phenyl, naphthyl) |

| Steric Interactions | Alanine methyl group, Carboxylic acid | Chiral cavity or groove |

Molecular Dynamics (MD) simulations provide a dynamic picture of the interactions between molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of the analyte-selector complexes and provide a more realistic representation of the binding process than static docking models.

Recent studies on N-3,5-dinitrobenzoylated amino acids with Cinchona alkaloid-based chiral stationary phases have utilized MD simulations to elucidate enantiorecognition mechanisms. rsc.org These simulations, often spanning hundreds of nanoseconds, allow for the analysis of the stability of the diastereomeric complexes, the evolution of intermolecular interactions, and the conformational flexibility of both the analyte and the selector. rsc.org

Key findings from such simulations include the identification of the dominant types of interactions responsible for complex stability and enantioselectivity. For instance, salt-bridge and hydrogen bond interactions have been shown to play a pivotal role in the enantiorecognition of N-3,5-dinitrobenzoylated amino acids. rsc.org Furthermore, MD simulations can reveal the importance of solvent effects and the dynamic nature of the binding pocket.

The analysis of MD trajectories can provide a wealth of information, including:

Root Mean Square Deviation (RMSD): to assess the stability of the complex over time.

Intermolecular hydrogen bond analysis: to identify the key hydrogen bonding partners and their persistence.

Radial distribution functions: to characterize the spatial arrangement of different molecular groups.

| MD Simulation Parameter | Information Gained | Significance for Enantiorecognition |

| Simulation Time | Typically nanoseconds to microseconds | Allows for the observation of conformational changes and binding events. |

| Force Field | A set of parameters to describe the potential energy of the system | Determines the accuracy of the simulation. |

| Trajectory Analysis | RMSD, hydrogen bonds, interaction energies | Provides quantitative data on the dynamic behavior and stability of the diastereomeric complexes. |

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), offer the most accurate methods for calculating the energies of molecular systems and the strengths of intermolecular interactions. While computationally expensive, QM calculations can be performed on representative snapshots from MD simulations or on optimized geometries of the diastereomeric complexes to provide a detailed understanding of the energetic factors driving chiral recognition.

For the interaction between this compound and a chiral selector, QM calculations can be used to:

Calculate binding energies: to quantitatively compare the stability of the R- and S-complexes. A more negative binding energy indicates a more stable complex.

Decompose interaction energies: to determine the relative contributions of different types of forces, such as electrostatic interactions, van der Waals forces, and charge transfer.

Analyze molecular orbitals: to understand the nature of the electronic interactions, such as π-π stacking.

A study on the interaction between (S)-3,5-dinitrobenzoyl alanine and a carbamoylated quinine (B1679958) selector employed DFT to perform a conformational analysis and calculate the electronic circular dichroism (ECD) spectra of the complex. The study confirmed the presence of multiple interaction types, including ion pairing, hydrogen bonding, and π–π stacking, contributing to the formation of the stable diastereomeric complex.

| QM Calculation Method | Application | Insight into Enantiorecognition |

| Density Functional Theory (DFT) | Geometry optimization, interaction energy calculation, spectral prediction. | Provides accurate binding energies and elucidates the nature of intermolecular forces. |

| Energy Decomposition Analysis (EDA) | Partitions the total interaction energy into distinct physical components. | Quantifies the contributions of electrostatic, dispersion, and other forces to enantioselectivity. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and spectra (e.g., ECD). | Allows for direct comparison with experimental spectroscopic data to validate the computed structures. |

Supramolecular Chemistry and Host Guest Interactions of N 3,5 Dinitrobenzoyl Alanine

Formation and Characterization of Diastereomeric Complexes in Solution

The formation of diastereomeric complexes of N-(3,5-Dinitrobenzoyl)alanine in solution is a cornerstone of its application in chiral recognition and separation. These non-covalent complexes arise from the interaction between the enantiomers of this compound and a chiral selector. The stability and characteristics of these complexes are dictated by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the characterization of these transient diastereomeric complexes. The binding of a chiral solvating agent to the enantiomers of this compound leads to the formation of diastereomeric pairs, which exhibit distinct chemical shifts in their NMR spectra. This differentiation allows for the determination of enantiomeric excess and the elucidation of the binding geometry.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another widely used method to study and exploit the formation of diastereomeric complexes. In this technique, one enantiomer of a chiral selector is immobilized on the stationary phase. As the racemic mixture of this compound passes through the column, the differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to their separation. The elution order and the degree of separation provide valuable information about the strength and nature of the diastereomeric interactions.

Theoretical and experimental studies have shed light on the specific interactions involved in the formation of these complexes. For instance, the interaction between (S)-3,5-dinitrobenzoyl alanine (B10760859) and a chiral selector like tert-butylcarbamoylquinine involves a combination of ion pairing, hydrogen bonding, and π-π stacking. Computational models, in conjunction with experimental data from circular dichroism spectroscopy, have been instrumental in visualizing the geometry of these complexes and understanding the basis of enantioselective recognition.

Table 1: Spectroscopic and Chromatographic Data for Diastereomeric Complexation

| Technique | Observation | Implication |

| NMR Spectroscopy | Differential chemical shifts for enantiomers in the presence of a chiral solvating agent. | Formation of diastereomeric complexes with distinct magnetic environments. |

| Chiral HPLC | Differential retention times for enantiomers on a chiral stationary phase. | Differential stability of transient diastereomeric complexes. |

| Circular Dichroism | Changes in spectral patterns upon complexation. | Alteration of the chiroptical properties due to intermolecular interactions. |

Crystallographic Analysis of Supramolecular Synthons and Packing Motifs

In the crystal structures of related compounds, a recurring and dominant supramolecular synthon is the hydrogen-bonded carboxylic acid dimer. This is a highly predictable interaction where two carboxylic acid groups form a cyclic motif with two strong O-H···O hydrogen bonds. It is highly probable that this compound would also exhibit this synthon, leading to the formation of centrosymmetric dimers in the crystal lattice.

Another significant interaction is the hydrogen bond between the N-H group of the amide and a carbonyl oxygen of an adjacent molecule. This N-H···O=C hydrogen bond often leads to the formation of one-dimensional chains or tapes. These chains can then be further organized through other weaker interactions.

Table 2: Expected Supramolecular Synthons and Packing Motifs

| Supramolecular Synthon | Description | Expected Role in Crystal Packing |

| Carboxylic Acid Dimer | Cyclic motif formed by two O-H···O hydrogen bonds between two carboxylic acid groups. | Formation of centrosymmetric dimers. |

| Amide N-H···O=C Hydrogen Bond | Hydrogen bond between the amide N-H and a carbonyl oxygen. | Formation of one-dimensional chains or tapes. |

| π-π Stacking | Non-covalent interaction between the electron-deficient dinitrobenzoyl rings. | Stabilization of the crystal lattice and formation of columnar structures. |

| C-H···O/π Interactions | Weak hydrogen bonds involving C-H donors and oxygen or aromatic acceptors. | Fine-tuning of the three-dimensional crystal architecture. |

Impact of Solvent Dielectric Constant on Intermolecular Interactions

The dielectric constant of the solvent plays a critical role in mediating the strength and nature of the intermolecular interactions that govern the formation of supramolecular assemblies of this compound. Changes in solvent polarity can significantly influence the enantioselectivity observed in chiral separations, providing insights into the forces at play.

In chiral HPLC, the composition of the mobile phase, a mixture of solvents with varying polarities (e.g., n-hexane and isopropanol), directly affects the retention and separation of enantiomers. An increase in the polarity of the mobile phase, which corresponds to a higher dielectric constant, generally leads to a decrease in the strength of polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the chiral stationary phase. nih.govresearchgate.net This is because polar solvent molecules can effectively solvate the interacting sites, thus competing with the formation of the diastereomeric complex.

For N-(3,5-dinitrobenzoyl) amino acids, it has been observed that the enantioselectivity is highly dependent on the mobile phase composition. nih.govresearchgate.net In a non-polar solvent environment (low dielectric constant), polar interactions are more pronounced, often leading to stronger binding and potentially higher enantioselectivity. Conversely, as the concentration of a polar modifier like isopropanol (B130326) is increased, the dielectric constant of the mobile phase rises, which can weaken these interactions and may lead to a decrease in enantioselectivity. However, the relationship is not always straightforward, as the solvent can also induce conformational changes in the chiral selector on the stationary phase, which in turn affects the recognition process. mdpi.com

Table 3: Effect of Solvent Dielectric Constant on Intermolecular Interactions

| Intermolecular Interaction | Effect of Increasing Solvent Dielectric Constant | Rationale |

| Hydrogen Bonding | Generally weakened | Polar solvent molecules compete for hydrogen bonding sites. |

| Dipole-Dipole Interactions | Generally weakened | Increased shielding of dipoles by polar solvent molecules. |

| π-π Stacking | Less affected, but can be influenced | Solvent can affect the solvation of aromatic rings and hydrophobic effects. |

Studies of Host-Guest Recognition in Various Phases

Host-guest recognition involving this compound has been predominantly studied in the solution phase, with some theoretical and analogous experimental work providing insights into gas-phase interactions.

Solution Phase:

In the solution phase, the primary context for studying host-guest recognition of this compound is in the field of chiral chromatography. Here, the chiral stationary phase acts as the host, and the enantiomers of the dinitrobenzoyl-derivatized alanine are the guests. The recognition process is driven by the formation of transient, diastereomeric host-guest complexes. The differential stability of these complexes for the two enantiomers of the guest molecule is the basis for their separation.

The interactions responsible for this chiral recognition are a combination of:

π-π interactions: The electron-deficient 3,5-dinitrobenzoyl ring of the guest interacts favorably with electron-rich aromatic moieties that may be present in the host (the chiral selector).

Hydrogen bonding: The amide N-H and the carboxylic acid group of the guest can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors.

Steric repulsion: The three-dimensional shape of both the host's chiral cavity and the guest molecule dictates the steric fit, with one enantiomer typically having a more favorable, lower-energy interaction.

Gas Phase:

While direct experimental studies on the gas-phase host-guest recognition of this compound are limited, insights can be drawn from mass spectrometry studies of related systems, such as proton-bound amino acid dimers. nih.gov In the absence of solvent, the intrinsic binding energies of non-covalent interactions can be measured.

In the gas phase, the interactions that are dominant in solution, such as hydrogen bonding and dipole-dipole interactions, become even more significant due to the lack of solvent shielding. For a host-guest complex involving this compound, it is expected that hydrogen bonding would play a primary role in the association. The strength of these bonds would be a key factor in the stability of the gas-phase complex.

Advanced Research Directions and Future Trajectories for N 3,5 Dinitrobenzoyl Alanine

Rational Design of Next-Generation N-(3,5-Dinitrobenzoyl)alanine-Based Chiral Selectors

The efficacy of chiral separations is highly dependent on the design of the chiral selector. For this compound-based selectors, research is focused on creating novel structures with enhanced enantiorecognition capabilities. The rational design approach involves a deep understanding of the intermolecular interactions that govern chiral recognition, such as π-π interactions, hydrogen bonding, and steric hindrance. The 3,5-dinitrobenzoyl group, a well-known π-acidic moiety, plays a crucial role in these interactions.

Modifications to the core structure of this compound-based chiral selectors are being systematically investigated to improve their enantioselectivity. One area of focus has been the modification of the amide linkage. For instance, in a study involving the closely related N-(3,5-dinitrobenzoyl)-L-leucine, replacing the N-H hydrogen of the secondary amide with various π-basic or aliphatic groups has been shown to enhance the chiral discrimination ability of the resulting chiral stationary phases (CSPs) researchgate.net. This suggests that similar modifications to this compound-based selectors could yield significant improvements in their performance.

The rationale behind these modifications lies in altering the electronic and steric properties of the selector to create a more defined and selective binding pocket for one enantiomer over the other. For example, introducing a tertiary amide can lead to superior performance in resolving certain racemic compounds compared to a secondary amide tether researchgate.net.

The following table illustrates the impact of structural modifications on the enantioselectivity for a related N-(3,5-Dinitrobenzoyl)leucine-derived CSP, providing a model for future design strategies for this compound-based selectors.

| Analyte | CSP with Secondary Amide Tether (Separation Factor α) | CSP with Tertiary Amide Tether (Separation Factor α) |

|---|---|---|

| DNB Leucine (B10760876) Ethyl Ester | 1.12 | 1.25 |

| DNB Leucine Propyl Ester | 1.13 | 1.26 |

| DNB Leucine Butyl Ester | 1.13 | 1.26 |

Data is hypothetical and for illustrative purposes based on findings in related research.

Integration of this compound Chemistry with Microreaction and Membrane Technologies

The integration of this compound chemistry with advanced process technologies like microreaction and membrane systems offers significant advantages in terms of efficiency, scalability, and sustainability for chiral separations.

Microreaction technology, which utilizes microfluidic devices, allows for precise control over reaction and separation conditions, leading to improved yields and selectivities. The continuous separation of racemic 3,5-dinitrobenzoyl-amino acids has been successfully demonstrated using centrifugal contact separators, a form of process intensification that shares principles with microreactors nih.gov. This approach enables rapid and efficient enantioselective extraction nih.gov.

Membrane technology presents another promising avenue for the large-scale separation of enantiomers. Enantioselective mixed matrix membranes, which incorporate chiral selectors as fillers within a polymer matrix, are being developed for chiral resolution mdpi.com. While not yet specifically demonstrated for this compound, the principles of creating membranes with chiral recognition sites are directly applicable. The development of this compound-functionalized membranes could lead to continuous and energy-efficient processes for chiral separations mdpi.com.

Development of Hyphenated and Miniaturized Analytical Methodologies for Complex Chiral Systems

The analysis of chiral compounds in complex matrices requires highly sensitive and selective analytical techniques. The development of hyphenated and miniaturized methodologies is a key research direction. These techniques combine the separation power of methods like chromatography and electrophoresis with the identification capabilities of mass spectrometry and other detectors nih.govresearchgate.net.

Derivatives of N-(3,5-Dinitrobenzoyl)leucine have been successfully employed as chiral selectors in electrospray ionization mass spectrometry (ESI-MS) for enantiomer discrimination nih.govresearchgate.net. This hyphenated technique allows for the direct analysis of enantiomeric composition with high sensitivity nih.govresearchgate.net.

Miniaturized analytical systems, such as capillary electrochromatography (CEC), offer advantages in terms of reduced sample and solvent consumption, as well as faster analysis times. A (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamide-bonded silica (B1680970) stationary phase has been utilized in nonaqueous capillary electrochromatography for the chiral separation of amino acid amides nih.gov. This demonstrates the potential for developing miniaturized analytical systems based on this compound for high-throughput chiral analysis.

Theoretical Advancements in Predictive Modeling of Chiral Recognition Phenomena

Theoretical and computational approaches are becoming increasingly important in understanding and predicting chiral recognition. Molecular modeling, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations are powerful tools for elucidating the intricate mechanisms of enantioselective interactions at the molecular level nih.govnih.govrsc.orgresearchgate.net.

These computational methods can be used to:

Predict the binding energies of enantiomers with a chiral selector.

Visualize the three-dimensional structures of selector-analyte complexes.

Identify the key intermolecular interactions responsible for chiral discrimination.

For instance, MD simulations can provide insights into the dynamic behavior of chiral recognition systems, while DFT calculations can be used to accurately determine the energies of different conformations and transition states nih.govrsc.org. By providing a detailed understanding of the factors that govern enantioselectivity, these theoretical advancements can guide the rational design of more effective this compound-based chiral selectors and separation processes. The use of neural networks trained on DFT-calculated transition states is also an emerging approach for accurately predicting enantioselectivity nih.gov.

The following table summarizes the application of various theoretical methods in the study of chiral recognition.

| Theoretical Method | Application in Chiral Recognition | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicting the preferred binding mode of enantiomers to a chiral selector. | Binding affinity and interaction sites. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the selector-analyte complex over time. | Conformational changes and stability of interactions. |

| Density Functional Theory (DFT) | Calculating the electronic structure and energies of molecules. | Accurate binding energies and geometric parameters. |

Q & A

Q. What are the standard methods for synthesizing N-(3,5-Dinitrobenzoyl)alanine, and how can its purity be validated?

The compound is typically synthesized via derivatization of alanine with 3,5-dinitrobenzoyl chloride under alkaline conditions. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) .

Q. What HPLC conditions are recommended for separating this compound enantiomers?

Baseline separation of enantiomers is achieved using chiral stationary phases (CSPs) like (R)-N-(3,5-dinitrobenzoyl)-phenylglycine propylamide. A typical mobile phase consists of hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Flow rates of 1.0 mL/min and column temperatures of 25°C optimize resolution. End-capped CSPs show improved separation factors (α) compared to non-end-capped variants .

Q. How should researchers handle 3,5-dinitrobenzoyl chloride during derivatization to ensure safety?

Due to its hygroscopic and corrosive nature, reactions must be conducted under anhydrous conditions in a fume hood. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. Neutralize waste with sodium bicarbonate before disposal. Refer to Sigma-Aldrich safety guidelines (UN1325, Hazard Class 4.1) for storage and handling .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identification of carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro (NO₂) bands at ~1520/1340 cm⁻¹.

- ¹H NMR : Aromatic proton signals (δ 8.5–9.0 ppm) and α-proton splitting patterns.

- MS : Molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (e.g., 313.22 g/mol). Cross-reference with NIST Chemistry WebBook data for validation .

Q. How can researchers resolve discrepancies in retention times during chiral separations?

Variability may arise from differences in CSP coverage density or mobile phase composition. Systematically adjust the hexane:isopropanol ratio (e.g., 95:5 to 80:20) and test end-capped vs. non-end-capped columns. Validate results using enantiomerically pure standards and replicate runs .

Advanced Research Questions

Q. What computational models explain the enantioselectivity of this compound on CSPs?

Molecular docking and density functional theory (DFT) simulations reveal that enantiomer separation hinges on π-π interactions between the dinitrobenzoyl group and CSP aromatic moieties. Hydrogen bonding with the amide linkage and steric effects from the alanine sidechain further dictate elution order. Software like Gaussian or AutoDock Vina is used to model these interactions .

Q. How can superparamagnetic nanoparticles enhance enantiomeric enrichment of this compound?

Silica-coated Fe₃O₄ nanoparticles functionalized with chiral selectors (e.g., proline-3,5-dimethylanilide) enable magnetically recoverable CSPs. After binding the target enantiomer, nanoparticles are isolated via magnetic fields, achieving >95% enantiomeric excess (ee). This method reduces solvent waste and improves scalability .

Q. What strategies optimize CSP coverage density for improved chromatographic performance?

Empirical studies show that a coverage density of 0.8–1.2 µmol/m² maximizes enantioselectivity. Higher densities (>1.5 µmol/m²) cause peak broadening due to mass transfer limitations. Use surface plasmon resonance (SPR) or Brunauer-Emmett-Teller (BET) analysis to quantify ligand loading .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

The compound hydrolyzes rapidly at pH > 8.0, forming 3,5-dinitrobenzoic acid and alanine. Stability studies using accelerated aging (40°C, 75% RH) show <5% degradation over 72 hours at pH 5.0–7.0. Store lyophilized samples at -20°C to prevent hydrolysis .

Q. How can researchers address contradictions in reported elution orders across different CSPs?

Elution order reversals (e.g., R before S on one CSP, S before R on another) arise from differences in CSP chirality and mobile phase additives. Validate using polarimetric detection or single-crystal X-ray diffraction of resolved enantiomers. Cross-reference with published chiral recognition mechanisms .

Methodological Notes

- References : Avoid consumer-grade sources; prioritize peer-reviewed journals (e.g., Analytical Chemistry, Chirality) and authoritative databases (NIST, Sigma-Aldrich) .

- Data Validation : Use triplicate runs for chromatographic data and report relative standard deviations (RSD < 2%).

- Safety Compliance : Adhere to EPA and TSCA guidelines for hazardous intermediates (e.g., 3,5-dinitrobenzoyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.